molecular formula C33H60N4O11 B1206194 (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid CAS No. 78408-99-8

(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid

Cat. No.: B1206194
CAS No.: 78408-99-8
M. Wt: 688.8 g/mol
InChI Key: PXJKUDSRRQSVIW-MKANCOBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process typically begins with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds through coupling reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, ensuring consistency and scalability. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them back to hydroxyl groups.

    Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying protein-ligand interactions.

    Industry: It can be used in the production of specialized materials with specific properties, such as biocompatible polymers.

Mechanism of Action

The mechanism by which (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction mechanisms, where binding of the compound to its target triggers a cascade of cellular events.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(octadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid
  • (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(dodecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid

Uniqueness

The uniqueness of (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions.

Properties

CAS No.

78408-99-8

Molecular Formula

C33H60N4O11

Molecular Weight

688.8 g/mol

IUPAC Name

(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H60N4O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(40)37-27-29(28(41)24(20-38)48-33(27)46)47-22(3)31(43)35-21(2)30(42)36-23(32(44)45)18-19-25(34)39/h21-24,27-29,33,38,41,46H,4-20H2,1-3H3,(H2,34,39)(H,35,43)(H,36,42)(H,37,40)(H,44,45)/t21-,22?,23+,24+,27+,28+,29+,33-/m0/s1

InChI Key

PXJKUDSRRQSVIW-MKANCOBZSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1C(C(C(OC1O)CO)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)OC(C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1C(C(C(OC1O)CO)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O

Synonyms

N-PA-Mur-Ala-isoGln
N-palmitoylmuramyl-alanyl-isoglutamine
NP-MDP

Origin of Product

United States

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